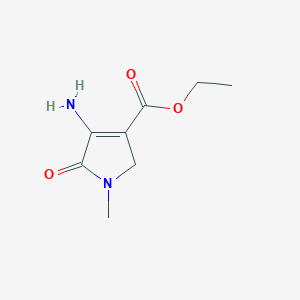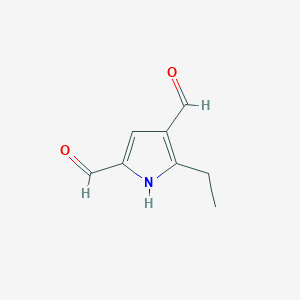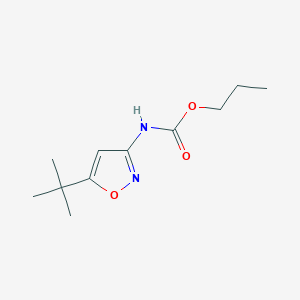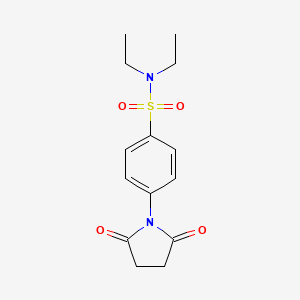![molecular formula C12H9NO5 B15208649 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid is a heterocyclic compound featuring a benzo[d]oxazole ring fused with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methoxycarbonyl)benzo[d]oxazole with acrylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)propanoic acid
- 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)butanoic acid
- 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)pentanoic acid
Uniqueness
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its acrylic acid moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
(E)-3-(4-methoxycarbonyl-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)7-3-2-4-8-11(7)13-9(18-8)5-6-10(14)15/h2-6H,1H3,(H,14,15)/b6-5+ |
InChI Key |
DZGYRKMBZDMNJE-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)





![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)

